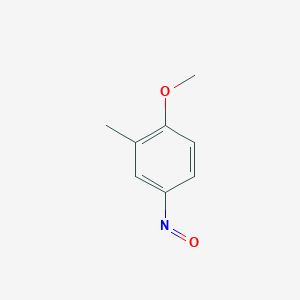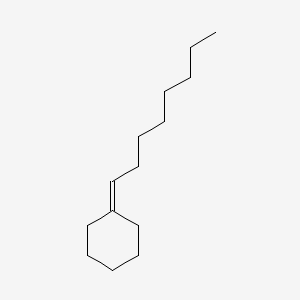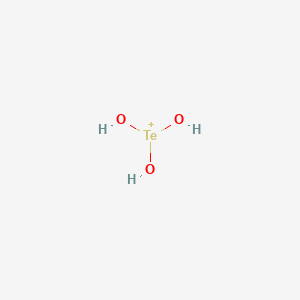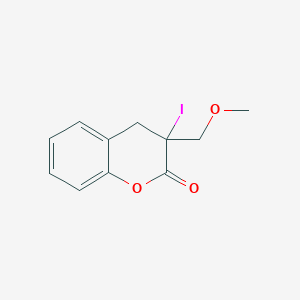![molecular formula C12H8ClN3O2S B14282405 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride CAS No. 139334-82-0](/img/structure/B14282405.png)
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride typically involves the diazotization of 4-[(4-nitrophenyl)sulfanyl]aniline. The process begins with the nitration of 4-aminothiophenol to introduce the nitro group, followed by the formation of the sulfanyl linkage. The final step involves the diazotization reaction, where the amine group is converted into a diazonium salt using sodium nitrite and hydrochloric acid under cold conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium halides, potassium cyanide, and water are common reagents used under mild acidic or neutral conditions.
Coupling Reactions: Phenols and aromatic amines are used in alkaline conditions to facilitate the coupling process.
Reduction Reactions: Tin(II) chloride or iron powder in hydrochloric acid are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 4-[(4-Aminophenyl)sulfanyl]benzene derivatives.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction it participates in. For example, in azo coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo bonds, while in substitution reactions, it acts as an electrophile, facilitating the replacement of the diazonium group with nucleophiles.
Comparison with Similar Compounds
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride can be compared with other diazonium salts and nitrophenyl derivatives:
Similar Compounds: 4-Nitrobenzenediazonium chloride, 4-[(4-Nitrophenyl)sulfanyl]aniline, and 4-Nitrophenylsulfanylbenzene.
Uniqueness: The presence of both the nitrophenyl and sulfanyl groups in this compound makes it more reactive and versatile in organic synthesis compared to simpler diazonium salts. This compound’s ability to undergo multiple types of reactions and form stable azo compounds highlights its uniqueness.
Properties
CAS No. |
139334-82-0 |
|---|---|
Molecular Formula |
C12H8ClN3O2S |
Molecular Weight |
293.73 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfanylbenzenediazonium;chloride |
InChI |
InChI=1S/C12H8N3O2S.ClH/c13-14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)15(16)17;/h1-8H;1H/q+1;/p-1 |
InChI Key |
LDDOLRQELDYGBK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)SC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)



![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)


![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)



